molecular formula C17H21N B364460 N-benzyl-4-phenylbutan-2-amine CAS No. 68164-04-5

N-benzyl-4-phenylbutan-2-amine

Cat. No. B364460
CAS RN: 68164-04-5
M. Wt: 239.35g/mol
InChI Key: ZASBYHZJHQFLGN-UHFFFAOYSA-N
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Description

“N-benzyl-4-phenylbutan-2-amine” is a type of organic compound . It is also known as “α-ethylphenethylamine” or “phenylisobutylamine” and is a higher homologue of amphetamine . It is a stimulant drug of the phenethylamine class .


Synthesis Analysis

The synthesis of “N-benzyl-4-phenylbutan-2-amine” involves several steps. One method involves the ultrasound-assisted solventless synthesis of amines by in situ oxidation/reductive amination of benzyl halides . Aldehydes are formed in situ by oxidation of organic halides, followed by direct reductive amination with amines using sodium borohydride and montmorillonite K-10 catalyst as the reducing system . This green and simple procedure enables N-alkylated amines to be prepared in good to excellent yields with high selectivity .


Molecular Structure Analysis

The molecular formula of “N-benzyl-4-phenylbutan-2-amine” is C17H21N . Its molecular weight is 239.36 . The structure consists of a phenyl group substituted at the fourth carbon by a butan-1-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-4-phenylbutan-2-amine” include a predicted boiling point of 358.6±21.0 °C and a predicted density of 0.990±0.06 g/cm3 . It is soluble in chloroform and methanol .

Scientific Research Applications

  • Breast Cancer Research : N-benzyl-4-phenylbutan-2-amine derivatives have been explored for their potential in inhibiting breast cancer metastasis. Wang et al. (2011) studied compounds related to N-benzyl-4-phenylbutan-2-amine, demonstrating their effectiveness in blocking angiogenesis and inducing apoptosis in cancer cells (Wang et al., 2011).

  • Anticonvulsant and Neuroprotective Effects : Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives of N-benzyl-4-phenylbutan-2-amine, finding one compound to be particularly effective as an anticonvulsant with promising neuroprotective effects (Hassan et al., 2012).

  • Synthetic Methods and Industrial Applications : Nagarapu et al. (2009) reported on new synthetic routes to 1-amino-1phenylbutane, a derivative of N-benzyl-4-phenylbutan-2-amine, highlighting its utility in producing biologically active molecules (Nagarapu et al., 2009).

  • Enzyme Inhibition Studies : Research by Fellows and Bernheim (1950) showed that derivatives of N-benzyl-4-phenylbutan-2-amine could inhibit amine oxidase, indicating potential pharmacological applications (Fellows & Bernheim, 1950).

  • Chiral Resolution in Pharmacology : González‐Sabín et al. (2002) used N-benzyl-4-phenylbutan-2-amine for the chiral resolution of pharmacologically active amines, a key process in the development of enantiomerically pure drugs (González‐Sabín et al., 2002).

  • Cancer Therapy and Imaging : Martin et al. (2001) discussed the use of N-benzyl derivatives of polyamines, related to N-benzyl-4-phenylbutan-2-amine, as vectors for boron and fluorine in cancer therapy and imaging (Martin et al., 2001).

properties

IUPAC Name

N-benzyl-4-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBYHZJHQFLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-phenylbutan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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